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molecular formula C7H9Cl2N B151119 (2-Chlorophenyl)methanamine hydrochloride CAS No. 22680-44-0

(2-Chlorophenyl)methanamine hydrochloride

Cat. No. B151119
M. Wt: 178.06 g/mol
InChI Key: LXFIZCSCVYTFBU-UHFFFAOYSA-N
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Patent
US05530017

Procedure details

A solution of 2-chlorobenzylamine hydrochloride (41 g, 0.23 mol) and ammonium thiocyanate (19.28 g, 0.253 mol) in water (170 mL) was heated on the steam bath for 18 hours. This mixture was concentrated in vacuo, and the residue was taken up in toluene (1 L) and azeotroped with a Dean-Stark head. The residue was triturated with wet diethyl ether to provide 27.6 g (60%) of 1-(2-chlorophenyl)methyl thiourea. The product was recrystallized from ethanol; mp 120°-122° C.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
19.28 g
Type
reactant
Reaction Step One
Name
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[Cl:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH2:6].[S-:11][C:12]#[N:13].[NH4+]>O>[Cl:2][C:3]1[CH:10]=[CH:9][CH:8]=[CH:7][C:4]=1[CH2:5][NH:6][C:12]([NH2:13])=[S:11] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
41 g
Type
reactant
Smiles
Cl.ClC1=C(CN)C=CC=C1
Name
Quantity
19.28 g
Type
reactant
Smiles
[S-]C#N.[NH4+]
Name
Quantity
170 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
This mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with a Dean-Stark head
CUSTOM
Type
CUSTOM
Details
The residue was triturated with wet diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=CC=C1)CNC(=S)N
Measurements
Type Value Analysis
AMOUNT: MASS 27.6 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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